ARD-266

Description

Properties

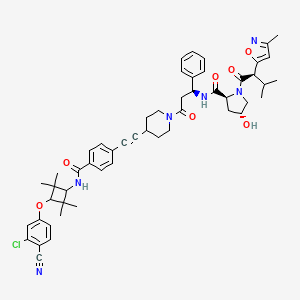

Molecular Formula |

C52H59ClN6O7 |

|---|---|

Molecular Weight |

915.5 g/mol |

IUPAC Name |

(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1 |

InChI Key |

RTNONCBKGZNCJS-WPVVNVAYSA-N |

SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |

Isomeric SMILES |

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |

Canonical SMILES |

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ARD-266; ARD 266; ARD266; PROTAC Degrader |

Origin of Product |

United States |

Foundational & Exploratory

ARD-266: A Deep Dive into its Mechanism of Action in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent, preclinical proteolysis-targeting chimera (PROTAC) designed to specifically target and degrade the androgen receptor (AR), a key driver of prostate cancer growth and progression. This technical guide provides a comprehensive overview of the mechanism of action of ARD-266, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism: Hijacking the Ubiquitin-Proteasome System

ARD-266 operates as a heterobifunctional molecule, simultaneously binding to the androgen receptor and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] This ternary complex formation brings the AR in close proximity to the E3 ligase, initiating the ubiquitination cascade. Polyubiquitin chains are attached to the AR, marking it for recognition and subsequent degradation by the 26S proteasome.[2] This targeted protein degradation effectively eliminates the AR from cancer cells, thereby inhibiting downstream signaling pathways crucial for tumor survival and proliferation.[3][4]

A key design feature of ARD-266 is the utilization of a VHL E3 ligase ligand with a relatively weak binding affinity.[5] Despite this, ARD-266 demonstrates high potency in degrading the AR, highlighting that micromolar binding affinity to the E3 ligase complex can be successfully employed in the design of efficient PROTACs.[5][3]

Signaling Pathway and Logic

The following diagram illustrates the mechanism of action of ARD-266, from the formation of the ternary complex to the degradation of the androgen receptor and the subsequent downstream effects.

Caption: Mechanism of ARD-266-mediated androgen receptor degradation and its downstream effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of ARD-266 in various prostate cancer cell lines.

Table 1: In Vitro Degradation Potency (DC50) of ARD-266

| Cell Line | DC50 (nM) |

| LNCaP | 0.5[2] |

| VCaP | 1[2] |

| 22Rv1 | 0.2[2] |

Table 2: Maximum Androgen Receptor Degradation (Dmax) by ARD-266

| Cell Line | Concentration (nM) | Treatment Duration (hours) | AR Protein Reduction |

| LNCaP | 30[2] | 6[2] | >95%[2][3][4] |

| VCaP | 30[2] | 6[2] | >95%[2][3][4] |

| 22Rv1 | 10[2] | 6[2] | >95%[2][3][4] |

Table 3: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells

| Gene | Concentration (nM) | Reduction in mRNA Levels |

| PSA | 10[6] | >50%[6] |

| TMPRSS2 | 10[6] | >50%[6] |

| FKBP5 | 10[6] | >50%[6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of ARD-266.

Cell Culture

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines were used.[2]

-

Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

Western Blotting for AR Degradation

-

Cell Seeding: Cells were seeded in 6-well plates.

-

Treatment: After 24 hours, cells were treated with varying concentrations of ARD-266 or vehicle (DMSO) for the indicated time periods.

-

Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane was incubated with a primary antibody against the androgen receptor overnight at 4°C. An antibody against a housekeeping protein (e.g., GAPDH or β-actin) was used as a loading control.

-

Secondary Antibody Incubation: The membrane was washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometry analysis was performed to quantify the protein levels relative to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Cell Treatment: LNCaP cells were treated with ARD-266 or vehicle for 24 hours.[6]

-

RNA Extraction: Total RNA was extracted from the cells using a suitable RNA isolation kit according to the manufacturer's instructions.

-

cDNA Synthesis: First-strand cDNA was synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: The relative mRNA levels of PSA, TMPRSS2, and FKBP5 were quantified by qRT-PCR using a SYBR Green-based assay. The expression of a housekeeping gene (e.g., GAPDH) was used for normalization.

-

Data Analysis: The relative gene expression was calculated using the 2^-ΔΔCt method.

Experimental Workflow

The following diagram outlines the typical workflow for evaluating the efficacy of ARD-266 in prostate cancer cell lines.

Caption: Workflow for in vitro evaluation of ARD-266 in prostate cancer.

References

- 1. Collection - Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - Journal of Medicinal Chemistry - Figshare [figshare.com]

- 2. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A highly potent PROTAC androgen receptor (AR) degrader ARD-61 effectively inhibits AR-positive breast cancer cell growth in vitro and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 6. researchgate.net [researchgate.net]

ARD-266: A Potent PROTAC Degrader for Interrogating Androgen Receptor Biology

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The androgen receptor (AR), a ligand-activated transcription factor, plays a pivotal role in the development and progression of prostate cancer. Consequently, it remains a primary therapeutic target. While various strategies have been developed to inhibit AR activity, the emergence of resistance mechanisms necessitates novel therapeutic approaches. Proteolysis-targeting chimeras (PROTACs) represent a revolutionary strategy that, instead of merely inhibiting a target protein, co-opts the cell's natural protein degradation machinery to eliminate it. ARD-266 is a highly potent and specific PROTAC designed to induce the degradation of the androgen receptor, offering a powerful tool for studying AR biology and exploring new therapeutic avenues in androgen-driven diseases.[1][2][3] This technical guide provides a comprehensive overview of ARD-266, including its mechanism of action, key experimental data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action

ARD-266 is a heterobifunctional molecule composed of three key components: a ligand that binds to the androgen receptor, a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and a linker that connects these two moieties.[1][4][5][6] This design allows ARD-266 to act as a molecular bridge, bringing the AR into close proximity with the VHL E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to the AR, marking it for degradation by the 26S proteasome.[5] A key feature of ARD-266's design is the utilization of a VHL E3 ligase ligand with a relatively low binding affinity (Ki of 2-3 μM), which surprisingly contributes to its high degradation potency.[5][6] This catalytic process, where a single molecule of ARD-266 can induce the degradation of multiple AR proteins, results in a profound and sustained reduction of cellular AR levels.[2]

Data Presentation

The efficacy of ARD-266 in degrading the androgen receptor has been quantified across various prostate cancer cell lines. The following tables summarize the key quantitative data, providing a clear comparison of its activity.

Table 1: In Vitro Degradation Efficacy of ARD-266

| Cell Line | Description | DC50 (nM) | Maximum AR Degradation (%) | Reference |

| LNCaP | Androgen-sensitive human prostate adenocarcinoma | 0.2 - 1 | >95 | [1][2][3][4] |

| VCaP | Androgen-sensitive human prostate cancer, overexpresses AR | 0.2 - 1 | >95 | [1][2][3][4] |

| 22Rv1 | Human prostate carcinoma, expresses AR splice variants | 0.2 - 1 | >95 | [1][2][3][4] |

Table 2: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells

| Gene | Function | Treatment Concentration (nM) | Reduction in mRNA Levels | Reference |

| PSA (KLK3) | Prostate-specific antigen, AR target gene | 10 | >50% | [1] |

| TMPRSS2 | Transmembrane protease, serine 2, AR target gene | 10 | >50% | [1] |

| FKBP5 | FK506 binding protein 5, AR target gene | 10 | >50% | [1] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize the activity of ARD-266.

Cell Culture and Treatment

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment with ARD-266:

-

Prepare a stock solution of ARD-266 in DMSO (e.g., 10 mM).

-

Seed cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for RNA extraction).

-

Allow cells to adhere and reach approximately 70-80% confluency.

-

Dilute the ARD-266 stock solution in culture medium to the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). A vehicle control (DMSO) should be included in all experiments.

-

Replace the existing medium with the medium containing ARD-266 or vehicle control.

-

Incubate the cells for the desired time points (e.g., 1, 3, 6, 12, 24 hours).

-

Western Blotting for AR Protein Degradation

This protocol allows for the visualization and quantification of AR protein levels following treatment with ARD-266.

-

Materials:

-

Lysis Buffer (RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels.

-

PVDF membrane.

-

Blocking Buffer (5% non-fat dry milk or BSA in TBST).

-

Primary Antibodies: Anti-AR antibody, Anti-GAPDH or β-actin antibody (as a loading control).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Enhanced Chemiluminescence (ECL) substrate.

-

-

Procedure:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-AR antibody (at the manufacturer's recommended dilution) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Real-Time Quantitative PCR (RT-qPCR) for AR Target Gene Expression

This protocol is used to measure the mRNA levels of AR-regulated genes to assess the functional consequence of AR degradation.

-

Materials:

-

RNA extraction kit (e.g., RNeasy Kit, Qiagen).

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

SYBR Green or TaqMan-based qPCR master mix.

-

Gene-specific primers for PSA, TMPRSS2, FKBP5, and a housekeeping gene (e.g., GAPDH or ACTB).

-

-

Procedure:

-

Following a 24-hour treatment with ARD-266, harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

-

Perform qPCR using the synthesized cDNA, qPCR master mix, and gene-specific primers. A typical thermal cycling profile is:

-

Initial denaturation: 95°C for 3 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 60 seconds.

-

-

-

Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing to the expression of a housekeeping gene and relative to the vehicle-treated control.

-

Mandatory Visualizations

To further elucidate the mechanisms and workflows discussed, the following diagrams have been generated using the DOT language.

References

- 1. e-century.us [e-century.us]

- 2. academic.oup.com [academic.oup.com]

- 3. portlandpress.com [portlandpress.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ARD-266: A Potent Androgen Receptor PROTAC Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of ARD-266, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR). The androgen signaling pathway is a critical driver in the progression of prostate cancer, and targeting the AR for degradation represents a promising therapeutic strategy to overcome resistance mechanisms associated with traditional AR inhibitors. This document details the discovery, mechanism of action, and preclinical evaluation of ARD-266, presenting key quantitative data in structured tables, providing detailed experimental protocols, and visualizing complex biological pathways and workflows using Graphviz diagrams.

Introduction: The Rationale for Androgen Receptor Degradation

The Androgen Receptor (AR) is a ligand-activated transcription factor and a validated therapeutic target in prostate cancer.[1] For decades, therapeutic strategies have focused on inhibiting AR signaling, either by blocking the binding of androgens to the AR's ligand-binding domain (LBD) or by inhibiting androgen synthesis. While effective, these approaches are often limited by the development of resistance, frequently driven by AR gene amplification, mutations in the LBD that allow activation by other steroids or antagonists, and the expression of AR splice variants that lack the LBD.

PROTACs offer a novel therapeutic modality that, instead of merely inhibiting the target protein, hijacks the cell's natural protein disposal system—the ubiquitin-proteasome system—to induce the degradation of the target protein. This event-driven pharmacology presents several potential advantages over traditional occupancy-driven inhibition, including the ability to target proteins with minimal functional pockets, prolonged duration of action, and the potential to overcome resistance mechanisms driven by protein overexpression or mutation.

ARD-266 is a heterobifunctional molecule composed of a ligand that binds to the AR, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] This tripartite complex formation facilitates the polyubiquitination of the AR, marking it for degradation by the 26S proteasome.

Discovery and Development of ARD-266

The discovery of ARD-266 was the result of a rational design approach aimed at identifying a potent and selective AR degrader. The development process involved the synthesis and screening of a library of PROTAC molecules with varying AR ligands, VHL ligands, and linkers to optimize for degradation efficiency and drug-like properties. A key finding in the development of ARD-266 was the demonstration that a VHL ligand with a relatively weak binding affinity could still yield a highly potent PROTAC degrader, expanding the toolkit for PROTAC design.[2][4]

Logical Design and Screening Workflow

The development of ARD-266 followed a structured workflow designed to optimize each component of the PROTAC molecule.

Mechanism of Action of ARD-266

ARD-266 functions by inducing the formation of a ternary complex between the Androgen Receptor and the VHL E3 ubiquitin ligase. This proximity-induced ubiquitination leads to the subsequent degradation of the AR by the proteasome.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for ARD-266 in various prostate cancer cell lines.

Table 1: In Vitro Degradation of Androgen Receptor by ARD-266

| Cell Line | AR Status | DC50 (nM) | Dmax (%) | Time for >95% Degradation (hours) |

| LNCaP | AR+ (T878A mutant) | 0.2 - 1 | >95 | 6 |

| VCaP | AR+ (Wild-type, amplified) | 0.2 - 1 | >95 | 6 |

| 22Rv1 | AR+ (Wild-type and V7 splice variant) | 0.2 - 1 | >95 | 6 |

Data compiled from multiple sources.[2][5][6]

Table 2: Effect of ARD-266 on AR-Regulated Gene Expression

| Cell Line | Gene | Effect | Concentration for >50% Reduction (nM) |

| LNCaP | PSA | Suppression | 10 |

| LNCaP | TMPRSS2 | Suppression | 10 |

| LNCaP | FKBP5 | Suppression | 10 |

Data compiled from publicly available information.[6]

Detailed Experimental Protocols

Synthesis of ARD-266

The synthesis of ARD-266 involves a multi-step chemical process. A detailed, step-by-step protocol would typically be found in the supplementary information of the primary publication. For the purpose of this guide, a generalized workflow is presented.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. urotoday.com [urotoday.com]

- 6. medchemexpress.com [medchemexpress.com]

ARD-266 PROTAC: A Deep Dive into its Structural and Functional Characteristics

An In-depth Technical Guide for Researchers and Drug Development Professionals

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR), a key therapeutic target in prostate cancer.[1][2] This technical guide provides a comprehensive overview of the structural and functional characteristics of ARD-266, including its mechanism of action, quantitative performance data, and detailed experimental protocols for its characterization.

Structural Characteristics

ARD-266 is a heterobifunctional molecule comprised of three key components: a high-affinity ligand for the Androgen Receptor, a ligand for the VHL E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] A notable feature of ARD-266's design is the incorporation of a VHL ligand with a relatively weak binding affinity.[3][5]

The AR antagonist component of ARD-266 is the same as that used in the earlier AR degrader, ARD-69.[6][3] The complete chemical structure of ARD-266 is provided in various public databases.[4][7][8][9]

Physicochemical Properties of ARD-266:

| Property | Value | Reference |

| Molecular Formula | C52H59ClN6O7 | [7] |

| Molecular Weight | 915.53 g/mol | [7] |

| CAS Number | 2666951-70-6 | [7] |

Functional Characteristics and Mechanism of Action

ARD-266 exerts its function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and eliminate the Androgen Receptor.

The mechanism of action can be summarized in the following steps:

-

Ternary Complex Formation: ARD-266 simultaneously binds to the Androgen Receptor and the VHL E3 ligase, forming a ternary complex.[10]

-

Ubiquitination: The formation of this complex brings the AR in close proximity to the VHL E3 ligase complex, which facilitates the transfer of ubiquitin molecules to the AR protein.[6]

-

Proteasomal Degradation: The poly-ubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in the total cellular levels of the AR protein.[1]

This targeted degradation of AR effectively downregulates AR-dependent signaling pathways, which are crucial for the growth and survival of prostate cancer cells.[11][1]

Quantitative Performance Data

ARD-266 has demonstrated high potency in degrading the Androgen Receptor across various prostate cancer cell lines.

Degradation Potency and Efficacy:

| Cell Line | DC50 (nM) | Dmax | Reference |

| LNCaP | 0.2 - 0.5 | >95% | [11][1][7] |

| VCaP | 1.0 | >95% | [11][1][7] |

| 22Rv1 | 0.2 | >95% | [11][1][7] |

Binding Affinities:

| Ligand Component | Target | Binding Affinity (Ki) | Reference |

| VHL Ligand | VHL E3 Ligase | 2-3 µM | [3][5] |

Downstream Gene Expression:

Treatment of LNCaP cells with ARD-266 leads to a dose-dependent suppression of AR-regulated genes. At a concentration of 10 nM, ARD-266 reduces the mRNA levels of Prostate-Specific Antigen (PSA), Transmembrane Protease, Serine 2 (TMPRSS2), and FK506-Binding Protein 5 (FKBP5) by over 50%.[8]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of ARD-266.

Cell Culture and Treatment

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

-

Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of ARD-266 or vehicle control (e.g., DMSO). Treatment duration can range from 1 to 24 hours depending on the experimental endpoint.[8]

Western Blotting for AR Degradation

This protocol is adapted from standard western blotting procedures.[12][13][14]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled, and then separated on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or 3% BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody against the Androgen Receptor (e.g., anti-AR N-20) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) should also be used.

-

Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

-

Quantification: Densitometry analysis is performed to quantify the band intensities and determine the extent of AR degradation.

In Vitro Ubiquitination Assay

This protocol provides a general framework for assessing AR ubiquitination.[15][16][17]

-

Immunoprecipitation: LNCaP cells are treated with ARD-266 and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated AR. Cells are then lysed under denaturing conditions, and the Androgen Receptor is immunoprecipitated using an anti-AR antibody.

-

Western Blotting: The immunoprecipitated samples are then subjected to western blotting as described above. The membrane is probed with an anti-ubiquitin antibody to detect ubiquitinated AR species.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol is based on standard qRT-PCR methods.[18][19][20]

-

RNA Extraction: Following treatment with ARD-266, total RNA is extracted from the cells using a suitable RNA isolation kit.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme.

-

qRT-PCR: The cDNA is then used as a template for qRT-PCR with specific primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative mRNA expression levels are calculated using the ΔΔCt method.

VHL-Cullin E3 Ligase Complex

ARD-266 recruits the VHL-Cullin 2 E3 ubiquitin ligase complex. This multi-subunit complex consists of the von Hippel-Lindau protein (VHL) as the substrate recognition subunit, Elongin B and Elongin C, Cullin 2 (Cul2), and the RING-box protein 1 (Rbx1).[6][21][22][23][24] VHL binds to Elongin C, which in turn bridges the interaction with Cul2. Rbx1 is a RING finger protein that recruits the E2 ubiquitin-conjugating enzyme.

Conclusion

ARD-266 is a highly potent and efficient PROTAC degrader of the Androgen Receptor. Its unique design, which successfully employs a low-affinity VHL ligand, underscores the complexity of PROTAC-mediated degradation and highlights that strong ternary complex formation can overcome weaker binary binding affinities. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working with ARD-266 and other PROTACs targeting the Androgen Receptor.

References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ARD-266 | Androgen Receptor Degrader | DC Chemicals [dcchemicals.com]

- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. researchgate.net [researchgate.net]

- 5. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. axonmedchem.com [axonmedchem.com]

- 7. medkoo.com [medkoo.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. SID 404859026 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad.com [bio-rad.com]

- 13. Western Blot Protocols and Recipes | Thermo Fisher Scientific - ES [thermofisher.com]

- 14. origene.com [origene.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Regulation of androgen receptor transcriptional activity and specificity by RNF6-induced ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemical Degradation of Androgen Receptor (AR) Using Bicalutamide Analog–Thalidomide PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. dervan.caltech.edu [dervan.caltech.edu]

- 21. Insights into Cullin-RING E3 ubiquitin ligase recruitment: Structure of the VHL–EloBC–Cul2 complex - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The von Hippel–Lindau tumor suppressor protein is a component of an E3 ubiquitin–protein ligase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 23. A molecular basis for stabilization of the von Hippel-Lindau (VHL) tumor suppressor protein by components of the VHL ubiquitin ligase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Selectivity Profile of ARD-266: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

ARD-266 is a potent and selective Androgen Receptor (AR) degrader belonging to the class of molecules known as Proteolysis Targeting Chimeras (PROTACs). This document provides a comprehensive analysis of its selectivity profile, mechanism of action, and the experimental methodologies used in its characterization, based on publicly available data.

Core Mechanism of Action

ARD-266 operates by hijacking the cell's natural protein disposal system to specifically target and eliminate the Androgen Receptor. As a bifunctional molecule, it consists of a ligand that binds to the AR and another ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation facilitates the ubiquitination of the AR, marking it for degradation by the proteasome.[1] A key design feature of ARD-266 is the use of a VHL E3 ligase ligand with a relatively weak binding affinity (Ki of 2-3 μM), which surprisingly still results in highly potent and efficient AR degradation.[1][3] This finding has significant implications for the design of future PROTACs.

Caption: Mechanism of action of ARD-266 as a PROTAC degrader of the Androgen Receptor.

Quantitative Selectivity and Potency

ARD-266 demonstrates high potency in degrading the Androgen Receptor across multiple prostate cancer cell lines. Its efficacy is highlighted by low nanomolar half-maximal degradation concentrations (DC50).

Table 1: In Vitro Degradation Potency of ARD-266

| Cell Line | DC50 (nM) | Extent of Degradation | Reference |

| LNCaP | 0.2 - 1 | >95% | [4][5][6][7] |

| VCaP | 0.2 - 1 | >95% | [4][5][6][7] |

| 22Rv1 | 0.2 - 1 | >95% | [4][5][6][7] |

It is important to note that while ARD-266 is highly potent against the Androgen Receptor, its proteome-wide selectivity has not been established.[8] Therefore, its effects on other cellular proteins are currently unknown.

Impact on AR-Regulated Gene Expression

The degradation of the Androgen Receptor by ARD-266 leads to a functional downstream effect, namely the suppression of AR-regulated gene expression. This has been demonstrated in LNCaP cells, where ARD-266 treatment effectively reduces the mRNA levels of key AR target genes.

Table 2: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells

| Gene Target | ARD-266 Concentration (nM) | Reduction in mRNA Levels | Reference |

| PSA | 10 | >50% | [4] |

| TMPRSS2 | 10 | >50% | [4] |

| FKBP5 | 10 | >50% | [4] |

Experimental Methodologies

The characterization of ARD-266's selectivity profile involves a series of standard cell-based assays. Below is a generalized workflow for determining the potency and efficacy of a PROTAC degrader like ARD-266.

Caption: Generalized experimental workflow for characterizing the potency and efficacy of ARD-266.

Cell Culture and Treatment

Prostate cancer cell lines (LNCaP, VCaP, and 22Rv1) are cultured under standard conditions. For degradation studies, cells are treated with varying concentrations of ARD-266 for different time points (e.g., 1-24 hours).[4]

Western Blotting for Protein Degradation

Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the Androgen Receptor and a loading control (e.g., β-actin). The signal is then detected and quantified to determine the extent of AR degradation relative to the vehicle-treated control. The DC50 value is calculated from the dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

To assess the functional consequence of AR degradation, total RNA is extracted from treated cells. This RNA is then reverse-transcribed into cDNA, which serves as the template for qRT-PCR. The expression levels of AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) are measured and normalized to a housekeeping gene. The fold change in gene expression is then calculated relative to the vehicle-treated control.[4]

Clinical Development Status

As of the latest available information, ARD-266 has not entered clinical trials.[9] While it has demonstrated promising preclinical activity, other AR PROTACs, such as ARV-110 and ARV-766, have advanced to clinical studies.[9][10][11]

Conclusion

ARD-266 is a highly potent PROTAC degrader of the Androgen Receptor, effectively inducing its degradation at nanomolar concentrations and consequently suppressing the expression of AR-regulated genes. Its unique design, employing a weak-binding VHL ligand, provides valuable insights for the field of PROTAC development. However, a comprehensive understanding of its selectivity profile is limited by the lack of proteome-wide screening data. Further studies are required to fully elucidate its off-target effects and potential for clinical translation.

References

- 1. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. ARD-266 | TargetMol [targetmol.com]

- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ARD-266 | Androgen Receptor Degrader | DC Chemicals [dcchemicals.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probe ARD-266 | Chemical Probes Portal [chemicalprobes.org]

- 9. Insight into Recent Advances in Degrading Androgen Receptor for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. targetedonc.com [targetedonc.com]

- 11. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]

The Impact of ARD-266 on Prostate Cancer Cell Line Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The androgen receptor (AR) is a critical driver of prostate cancer progression. While therapies targeting AR have been developed, resistance often emerges, necessitating novel therapeutic strategies. ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor. This technical guide provides an in-depth overview of the effects of ARD-266 on prostate cancer cell lines, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular mechanisms and experimental workflows.

Introduction to ARD-266

ARD-266 is a heterobifunctional small molecule that simultaneously binds to the androgen receptor and the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the AR protein.[1][2][3] By eliminating the AR protein, ARD-266 effectively abrogates AR signaling, a key pathway for the growth and proliferation of prostate cancer cells.[3] This mechanism of action offers a potential advantage over traditional AR inhibitors, which can be overcome by mechanisms of resistance such as AR overexpression or mutation.

Mechanism of Action: ARD-266-Mediated AR Degradation

ARD-266 functions as a molecular bridge, bringing the androgen receptor in close proximity to the VHL E3 ubiquitin ligase complex. This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the AR protein. The polyubiquitinated AR is then recognized and targeted for degradation by the 26S proteasome, leading to a significant reduction in cellular AR levels.

Caption: ARD-266 mechanism of action.

Quantitative Data Summary

The efficacy of ARD-266 has been demonstrated across multiple androgen-sensitive prostate cancer cell lines. The following tables summarize the key quantitative findings from published studies.

Table 1: In Vitro Degradation of Androgen Receptor by ARD-266

| Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |

| LNCaP | 0.5 | >95% | [4] |

| VCaP | 1.0 | >95% | [4] |

| 22Rv1 | 0.2 | >95% | [4] |

DC50: The concentration of ARD-266 required to degrade 50% of the androgen receptor protein. Dmax: The maximum percentage of androgen receptor degradation observed.

Table 2: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells

| Gene Target | Treatment Concentration | % Reduction in mRNA Levels | Reference |

| PSA | 10 nM | >50% | [1] |

| TMPRSS2 | 10 nM | >50% | [1] |

| FKBP5 | 10 nM | >50% | [1] |

Cells were treated with ARD-266 for 24 hours.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the activity of ARD-266.

Cell Culture

-

Cell Lines: LNCaP, VCaP, and 22Rv1 prostate cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Western Blot Analysis for AR Degradation

This protocol outlines the steps to assess the levels of AR protein in prostate cancer cells following treatment with ARD-266.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comparison of Prostate Cancer Cell Transcriptomes in 2D Monoculture Versus 3D Xenografts Identify Consistent Gene Expression Alterations Associated with Tumor Microenvironments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies of ARD-266 in Androgen-Dependent Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266 is a potent and selective Androgen Receptor (AR) degrader based on Proteolysis Targeting Chimera (PROTAC) technology. It utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of the AR protein, a key driver in various androgen-dependent diseases, most notably prostate cancer. This document provides a comprehensive overview of the preliminary preclinical data on ARD-266, including its mechanism of action, in vitro efficacy, and the experimental protocols utilized in its initial characterization. While in vitro data demonstrate high potency, information regarding the in vivo efficacy and pharmacokinetic profile of ARD-266 remains limited in publicly available literature.

Introduction

The Androgen Receptor (AR) is a crucial therapeutic target in androgen-dependent diseases.[1] Traditional therapies often involve androgen deprivation or AR antagonism. However, resistance mechanisms, such as AR mutations and overexpression, can limit the efficacy of these approaches. PROTACs offer an alternative therapeutic strategy by inducing the degradation of the target protein rather than merely inhibiting it.

ARD-266 is a heterobifunctional molecule designed to simultaneously bind to the AR and the VHL E3 ubiquitin ligase.[2][3] This proximity induces the polyubiquitination of the AR, marking it for degradation by the proteasome.[3] This approach has the potential to overcome resistance mechanisms associated with traditional AR inhibitors.

Mechanism of Action

ARD-266 functions by hijacking the cell's natural protein disposal system. The molecule forms a ternary complex with the Androgen Receptor and the VHL E3 ubiquitin ligase.[3] This induced proximity facilitates the transfer of ubiquitin molecules to the AR. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, leading to a reduction in total AR protein levels and subsequent downregulation of AR-dependent signaling pathways.

In Vitro Efficacy Data

ARD-266 has demonstrated high potency in degrading AR in various androgen-dependent prostate cancer cell lines.

| Cell Line | DC50 (nM) | Dmax (% AR Degradation) | Reference |

| LNCaP | 0.5 | >95% | [4] |

| VCaP | 1 | >95% | [4] |

| 22Rv1 | 0.2 | >95% | [4] |

| Table 1: In vitro degradation potency of ARD-266 in prostate cancer cell lines. |

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Viability) | 6 nM | LNCaP | [4] |

| AR mRNA Reduction (>50%) | at 10 nM | LNCaP | [2] |

| Near-complete AR Elimination | within 6 hours | LNCaP | [2] |

| Table 2: Functional effects of ARD-266 in LNCaP cells. |

Experimental Protocols

The following are generalized protocols based on the methodologies described in the primary literature for ARD-266.[5]

Cell Culture

LNCaP, VCaP, and 22Rv1 prostate cancer cell lines are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Western Blotting for AR Degradation

-

Cell Treatment: Cells are seeded in 6-well plates and allowed to adhere overnight. The following day, cells are treated with varying concentrations of ARD-266 or vehicle control (DMSO) for the indicated times.

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against AR overnight at 4°C. After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression

-

RNA Extraction: Cells are treated as described above. Total RNA is extracted using a suitable RNA isolation kit.

-

cDNA Synthesis: First-strand cDNA is synthesized from total RNA using a reverse transcription kit.

-

qRT-PCR: qRT-PCR is performed using a SYBR Green master mix and gene-specific primers for AR-regulated genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: The relative gene expression is calculated using the ΔΔCt method.

In Vivo Studies

As of the latest available information, there is a notable lack of publicly accessible in vivo efficacy and pharmacokinetic data for ARD-266. While other AR PROTACs have demonstrated in vivo activity in xenograft models, specific data for ARD-266 has not been reported.[6][7] It has been suggested that VHL-based AR degraders may have limitations in oral bioavailability, which could impact their in vivo development.[8]

Conclusion

ARD-266 is a highly potent Androgen Receptor degrader in vitro, effectively reducing AR protein levels and downregulating AR-mediated gene expression in prostate cancer cell lines. Its nanomolar potency highlights the promise of the PROTAC approach for targeting the Androgen Receptor. However, the lack of in vivo data represents a significant gap in its preclinical characterization. Further studies are required to assess the pharmacokinetic properties, in vivo efficacy, and safety profile of ARD-266 to determine its potential as a therapeutic agent for androgen-dependent diseases.

References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. ARD-266 | Androgen Receptor Degrader | DC Chemicals [dcchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

The Pivotal Role of the Linker in ARD-266 Ternary Complex Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266, a potent Proteolysis Targeting Chimera (PROTAC), effectively degrades the Androgen Receptor (AR) by inducing the formation of a ternary complex with the von Hippel-Lindau (VHL) E3 ubiquitin ligase. A key and often underappreciated component of ARD-266 is its linker, which bridges the AR-binding and VHL-binding moieties. This technical guide delves into the critical role of the linker in the formation and stability of the ARD-266 ternary complex, providing a comprehensive overview of the available data, experimental methodologies, and the underlying signaling pathways. Notably, ARD-266 demonstrates that a PROTAC can achieve high degradation potency even with a VHL ligand that exhibits weak binary binding affinity, underscoring the linker's essential contribution to the overall stability and efficacy of the ternary complex.

Introduction to ARD-266 and Ternary Complex Formation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.

ARD-266 is a highly potent PROTAC that targets the Androgen Receptor (AR), a key driver in the progression of prostate cancer.[1][2] It functions by simultaneously binding to AR and the VHL E3 ligase, thereby forming a POI-PROTAC-E3 ligase ternary complex. This proximity induces the VHL ligase to ubiquitinate the AR, marking it for degradation by the proteasome. A remarkable feature of ARD-266's design is the use of a VHL E3 ligase ligand with a relatively weak binding affinity, yet it still achieves potent AR degradation.[1][3] This highlights the crucial role of the linker in stabilizing the ternary complex and ensuring efficient protein degradation.

The Linker: More Than Just a Spacer

The linker in a PROTAC is not merely a passive connector; it plays a multifaceted role in determining the overall efficacy of the molecule. Its length, rigidity, and chemical composition can significantly influence the formation and stability of the ternary complex. In the case of ARD-266, the linker is instrumental in orienting the AR and VHL proteins in a conformation that is favorable for ubiquitination. While specific biophysical data on the ARD-266 ternary complex, such as cooperativity values, are not extensively detailed in the primary literature, the high degradation potency of the molecule allows for inferences about the linker's effectiveness.

The formation of the ternary complex is a critical step in the mechanism of action for PROTACs.[4] The stability of this complex is influenced by the intrinsic binding affinities of the warhead for the target protein and the E3 ligase ligand for the E3 ligase, as well as by the protein-protein interactions between the target and the E3 ligase, which are mediated by the PROTAC.

Quantitative Data on ARD-266 and its Components

The following tables summarize the key quantitative data available for ARD-266 and its constituent parts, primarily sourced from the foundational publication by Han et al. in the Journal of Medicinal Chemistry (2019).

| Compound | Description | Parameter | Value | Cell Lines | Reference |

| ARD-266 | Androgen Receptor PROTAC | DC50 | 0.2-1 nM | LNCaP, VCaP, 22Rv1 | [1][5] |

| ARD-266 | Androgen Receptor PROTAC | AR Protein Reduction | >95% | LNCaP, VCaP, 22Rv1 | [1][5] |

| VHL Ligand used in ARD-266 | Weak affinity VHL binder | Ki | 2-3 µM | N/A | [6] |

| ARD-266 | Androgen Receptor PROTAC | Recommended Cellular Concentration | 10-100 nM | Various | [5] |

DC50: Concentration for 50% degradation of the target protein. Ki: Inhibition constant, indicating binding affinity.

Signaling Pathways and Experimental Workflows

To understand the context in which ARD-266 operates and how its activity is measured, it is essential to visualize the relevant signaling pathways and experimental workflows.

Androgen Receptor Signaling Pathway and ARD-266 Intervention

The diagram below illustrates the canonical Androgen Receptor signaling pathway and the point of intervention by ARD-266.

Caption: ARD-266 intercepts cytoplasmic AR, forming a ternary complex with VHL E3 ligase, leading to ubiquitination and proteasomal degradation of AR, thereby inhibiting downstream gene transcription.

Experimental Workflow for Assessing ARD-266 Activity

The following diagram outlines the typical experimental workflow used to characterize the efficacy of ARD-266.

Caption: A standard workflow for evaluating ARD-266-mediated AR degradation in prostate cancer cell lines.

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of ARD-266.

Synthesis of ARD-266

The synthesis of ARD-266 involves a multi-step process culminating in a click chemistry reaction to connect the AR-binding and VHL-binding moieties via the linker. A key intermediate is a VHL ligand-linker conjugate containing an alkyne group, which reacts with an azide-functionalized AR ligand.[2]

General Procedure:

-

Synthesis of the AR-binding moiety with an azide handle: The AR antagonist is chemically modified to incorporate an azide group at a position that does not interfere with its binding to the AR.

-

Synthesis of the VHL ligand-linker conjugate: The weak-affinity VHL ligand is synthesized and coupled to a linker precursor that contains a terminal alkyne group.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-functionalized AR ligand and the alkyne-functionalized VHL ligand-linker are reacted in the presence of a copper(I) catalyst to form the final ARD-266 PROTAC molecule with a triazole ring within the linker.

Cell Culture and Treatment

-

Cell Lines: AR-positive human prostate cancer cell lines such as LNCaP, VCaP, and 22Rv1 are commonly used.[5]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: For degradation studies, cells are seeded in multi-well plates and allowed to adhere. They are then treated with varying concentrations of ARD-266 or vehicle control (e.g., DMSO) for specified time periods (e.g., 1 to 24 hours).[2]

Western Blotting for AR Degradation

Western blotting is the primary method used to quantify the extent of AR degradation.

-

Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with a primary antibody specific for the Androgen Receptor. A primary antibody against a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged. The band intensities are quantified using densitometry software.

Biophysical Assays for Ternary Complex Characterization (General Protocols)

-

Surface Plasmon Resonance (SPR):

-

One of the proteins (e.g., VHL) is immobilized on a sensor chip.

-

The PROTAC is injected over the surface to measure the binary interaction.

-

A pre-incubated mixture of the PROTAC and the second protein (AR) is then injected to measure the formation and dissociation of the ternary complex.

-

Kinetic parameters (kon, koff) and binding affinity (KD) are determined.

-

-

Isothermal Titration Calorimetry (ITC):

-

One protein (e.g., VHL) is placed in the sample cell.

-

The PROTAC is titrated into the cell, and the heat change upon binding is measured to determine the binary binding affinity.

-

To measure ternary complex formation, the E3 ligase is saturated with the PROTAC, and this complex is then titrated with the target protein (AR). The resulting thermogram provides information on the thermodynamics of the ternary complex formation.

-

Conclusion

The linker of ARD-266 plays a pivotal, albeit not fully quantitatively characterized, role in its remarkable efficacy as an Androgen Receptor degrader. Its structure and composition are finely tuned to facilitate the formation of a stable and productive AR-ARD-266-VHL ternary complex, even when one of the binary interactions is weak. This design principle has significant implications for the broader field of PROTAC development, suggesting that linker optimization can be a powerful strategy to achieve potent degradation of challenging targets. Future studies involving detailed biophysical characterization of the ARD-266 ternary complex will undoubtedly provide deeper insights into the precise molecular interactions governed by the linker and further guide the rational design of next-generation PROTACs.

References

- 1. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. Probe ARD-266 | Chemical Probes Portal [chemicalprobes.org]

- 6. ARD-266 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

Methodological & Application

Application Notes and Protocols for ARD-266 in VCaP Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARD-266 is a potent Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3] As a heterobifunctional molecule, ARD-266 recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the AR, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3] This mechanism offers a promising therapeutic strategy for castration-resistant prostate cancer (CRPC), where AR signaling remains a key driver of tumor progression.[3][4] The VCaP (Vertebral-Cancer of the Prostate) cell line, derived from a vertebral bone metastasis of hormone-refractory prostate cancer, serves as a critical in vitro model for studying CRPC as it expresses high levels of AR.[5]

These application notes provide detailed protocols for utilizing ARD-266 in VCaP cell culture experiments, including assessing its efficacy in AR degradation and its impact on downstream AR signaling.

Mechanism of Action of ARD-266

ARD-266 functions by hijacking the cell's natural protein disposal system to specifically eliminate the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the Androgen Receptor, a linker, and a ligand that recruits the VHL E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin molecules to the AR, marking it for degradation by the 26S proteasome. This degradation of the AR protein effectively shuts down androgen-driven signaling pathways that are crucial for the growth of prostate cancer cells.

Quantitative Data Summary

The following tables summarize the reported efficacy of ARD-266 in prostate cancer cell lines, with a focus on VCaP cells.

Table 1: In Vitro Degradation Efficiency of ARD-266

| Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference(s) |

| VCaP | 1 | >95% | [6][7] |

| LNCaP | 0.5 | >95% | [6] |

| 22Rv1 | 0.2 | >95% | [6] |

DC50: The concentration of the compound required to induce 50% degradation of the target protein. Dmax: The maximum percentage of protein degradation achieved.

Table 2: Effect of ARD-266 on AR Protein Levels in VCaP Cells

| Treatment Concentration | Treatment Duration | AR Protein Reduction | Reference(s) |

| 30 nM | 6 hours | >95% | [6] |

| 100 nM | 3 hours | Effective reduction | [1] |

| 100 nM | 6 hours | Near-complete elimination | [1] |

Table 3: Effect of ARD-266 on AR-Regulated Gene Expression in LNCaP Cells (as a reference for AR signaling)

| Gene Target | Concentration for >50% mRNA Reduction | Reference(s) |

| PSA | 10 nM | [1] |

| TMPRSS2 | 10 nM | [1] |

| FKBP5 | 10 nM | [1] |

Experimental Protocols

VCaP Cell Culture

VCaP cells are known to be slow-growing and require specific culture conditions.[5]

Materials:

-

VCaP cells (e.g., ATCC® CRL-2876™)

-

DMEM:Ham's F12 (1:1) medium

-

Fetal Bovine Serum (FBS)

-

2mM L-Glutamine

-

Trypsin-EDTA (0.05%)

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks (T-25 or T-75)

Protocol:

-

Culture VCaP cells in DMEM:Ham's F12 (1:1) medium supplemented with 10% FBS and 2mM L-Glutamine.

-

Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

VCaP cells can take up to 48 hours to attach after thawing or subculturing. The doubling time is approximately 5-6 days.[5]

-

For subculturing, split sub-confluent cultures (70-80%) at a ratio of 1:2.[5]

-

Wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach (usually 5-15 minutes).

-

Neutralize the trypsin with serum-containing medium, centrifuge the cells gently, and resuspend in fresh medium for plating.

-

Note: Do not discard floating cells as they are part of the culture. Gently centrifuge and add them back to the adherent population.[5]

ARD-266 Treatment of VCaP Cells

Materials:

-

ARD-266 (stored as a stock solution in DMSO at -20°C or -80°C)[1][2]

-

Cultured VCaP cells

-

Cell culture medium

Protocol:

-

Prepare a stock solution of ARD-266 in DMSO (e.g., 10 mM). Store at -20°C for up to a year or -80°C for up to two years.[1]

-

On the day of the experiment, dilute the ARD-266 stock solution in cell culture medium to the desired final concentrations (e.g., 0.1 nM to 100 nM).

-

Seed VCaP cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 12-well plates for RNA extraction).

-

Allow the cells to adhere and grow to the desired confluency (typically 50-70%).

-

Remove the existing medium and replace it with the medium containing the various concentrations of ARD-266. Include a vehicle control (DMSO) at the same final concentration as the highest ARD-266 dose.

-

Incubate the cells for the desired time period (e.g., 3, 6, 12, 24 hours).

Western Blotting for AR Degradation

Protocol:

-

After treatment with ARD-266, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the Androgen Receptor overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of AR degradation relative to the vehicle control.

Quantitative Real-Time PCR (qRT-PCR) for AR Target Gene Expression

Protocol:

-

Following ARD-266 treatment, harvest the VCaP cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen).

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the total RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green-based master mix and primers specific for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Run the PCR reaction on a real-time PCR system.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle-treated control.

Troubleshooting

-

Slow VCaP cell growth: This is characteristic of the cell line. Ensure optimal culture conditions and be patient. Initial cultures may benefit from smaller T-25 flasks.[5]

-

High cell death: VCaP cells can be sensitive. Handle them gently during subculturing. Ensure the DMSO concentration in the final culture medium is low (typically ≤ 0.1%).

-

No AR degradation:

-

Confirm the activity of ARD-266.

-

Ensure the proteasome is active in the cells. As a control, co-treatment with a proteasome inhibitor like MG-132 should block ARD-266-mediated degradation.[4]

-

Verify the presence of VHL E3 ligase in VCaP cells.

-

Conclusion

ARD-266 is a highly effective degrader of the Androgen Receptor in VCaP cells, offering a valuable tool for studying AR signaling and its inhibition in a CRPC context. The protocols outlined above provide a framework for researchers to investigate the cellular effects of ARD-266 and to assess its potential as a therapeutic agent. Careful adherence to the specific culture requirements of VCaP cells is crucial for obtaining reproducible and meaningful results.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ARD-266 | PROTAC Degrader | Targets AR Protein | TargetMol [targetmol.com]

- 3. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of ARD-2585 as an Exceptionally Potent and Orally Active PROTAC Degrader of Androgen Receptor for the Treatment of Advanced Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. VCaP. Culture Collections [culturecollections.org.uk]

- 6. PROTACs in the Management of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: ARD-266 Treatment for Maximal Androgen Receptor Degradation

For Research Use Only. Not for use in diagnostic procedures.

Introduction

ARD-266 is a potent, small-molecule PROTAC (Proteolysis Targeting Chimera) designed for the targeted degradation of the Androgen Receptor (AR).[1][2][3][4] As a heterobifunctional molecule, ARD-266 simultaneously binds to the Androgen Receptor and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR protein.[2][3] This mechanism of action makes ARD-266 a valuable tool for studying the effects of AR downregulation in prostate cancer and other androgen-driven diseases. These application notes provide a summary of the time course for maximal AR degradation and detailed protocols for its experimental validation.

Mechanism of Action

ARD-266 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to specifically eliminate the Androgen Receptor. The molecule consists of three key components: a ligand that binds to the AR, a linker, and a ligand that recruits the VHL E3 ligase complex.[2] Upon introduction into the cellular environment, ARD-266 forms a ternary complex with the AR and the VHL E3 ligase. This proximity induces the E3 ligase to tag the AR with ubiquitin molecules. The polyubiquitinated AR is then recognized and degraded by the 26S proteasome, resulting in a rapid and efficient reduction of total AR protein levels.

Caption: Mechanism of ARD-266-mediated AR degradation.

Time Course for Maximal AR Degradation

ARD-266 induces rapid and sustained degradation of the Androgen Receptor in various prostate cancer cell lines. The maximal effect is typically observed within a few hours of treatment. The table below summarizes the key data points for the time course of AR degradation.

| Cell Line | ARD-266 Concentration | Time Point | AR Degradation (%) | Reference |

| LNCaP | 100 nM | 3 hours | Significant reduction | [2] |

| LNCaP | 100 nM | 6 hours | Near-complete elimination (>95%) | [2][5] |

| VCaP | 100 nM | 6 hours | >95% | [5] |

| 22Rv1 | Not Specified | Not Specified | Effective degradation (DC50 0.2-1 nM) | [6] |

Experimental Workflow for Assessing AR Degradation

The following diagram outlines the general workflow for treating prostate cancer cells with ARD-266 and subsequently measuring the extent of Androgen Receptor degradation via Western blotting.

Caption: Experimental workflow for ARD-266 treatment and analysis.

Experimental Protocols

Cell Culture

a. LNCaP Cell Line

-

Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

Aspirate the medium and wash the cells with sterile PBS.

-

Add 1-2 mL of 0.25% Trypsin-EDTA to the flask and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with 4-5 volumes of complete growth medium.

-

Centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh growth medium and plate at a seeding density of 1-2 x 10^4 cells/cm².

-

b. VCaP Cell Line

-

Growth Medium: DMEM supplemented with 10% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Follow the same general procedure as for LNCaP cells, adjusting trypsinization time as needed based on cell detachment.

c. 22Rv1 Cell Line

-

Growth Medium: RPMI-1640 medium supplemented with 10% FBS, 1% L-glutamine, and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Follow the same general procedure as for LNCaP cells.

ARD-266 Preparation

-

Reconstitution: ARD-266 is typically supplied as a solid. Prepare a stock solution by dissolving the compound in DMSO to a concentration of 10 mM.[7] Sonication may be required to fully dissolve the compound.

-

Storage: Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

-

Working Dilutions: On the day of the experiment, prepare fresh dilutions of ARD-266 in the appropriate cell culture medium to the desired final concentrations.

Western Blotting for Androgen Receptor Quantification

-

Cell Lysis:

-

After treatment with ARD-266 for the desired time points, place the cell culture plates on ice.

-

Wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each plate.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentrations of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

-

Run the gel at a constant voltage until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the Androgen Receptor (e.g., anti-AR antibody, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 10 minutes each with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times for 10 minutes each with TBST.

-

-

Detection and Analysis:

-

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using image analysis software.

-

Normalize the AR band intensity to a loading control protein (e.g., GAPDH or β-actin) to account for any variations in protein loading.

-

Conclusion

ARD-266 is a highly effective PROTAC degrader of the Androgen Receptor, achieving maximal degradation within 6 hours of treatment in sensitive prostate cancer cell lines. The provided protocols offer a framework for researchers to independently verify and explore the kinetics and efficacy of ARD-266 in their specific experimental systems. Careful adherence to these methodologies will ensure reproducible and reliable results in the study of targeted protein degradation.

References

- 1. LNCaP Cell Line: A Key to Prostate Cancer Breakthroughs [cytion.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. lncap.com [lncap.com]

- 4. genome.ucsc.edu [genome.ucsc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Highly Potent and Efficient PROTAC Degraders of Androgen Receptor (AR) by Employing Weak Binding Affinity VHL E3 Ligase Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ARD-266 | PROTAC Degrader | Targets AR Protein | TargetMol [targetmol.com]

Preparing ARD-266 Stock and Working Solutions: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARD-266 is a potent, von Hippel-Lindau (VHL) E3 ligase-based Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Androgen Receptor (AR).[1][2][3] This application note provides detailed protocols for the preparation of ARD-266 stock solutions and subsequent working concentrations for both in vitro and in vivo experimental models. The methodologies outlined herein are intended to ensure consistent and reproducible results in studies investigating AR-dependent processes, particularly in the context of prostate cancer research.

Properties of ARD-266

ARD-266 is a synthetic organic molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate the Androgen Receptor.[1][2][3] Its bifunctional nature allows it to simultaneously bind to the AR protein and the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the AR.[4]

Table 1: Physicochemical Properties of ARD-266

| Property | Value | Reference |

| Molecular Weight | 915.51 g/mol | [1][2] |

| CAS Number | 2666951-70-6 | [1][2][5] |

| Appearance | White to off-white solid | [1] |

| Purity | >98% (typical) | [5] |

Preparation of ARD-266 Stock Solution

Proper preparation and storage of the ARD-266 stock solution are critical for maintaining its stability and activity. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock.

Table 2: Solubility and Storage of ARD-266

| Parameter | Recommendation | Reference |

| Solvent | Dimethyl sulfoxide (DMSO), newly opened | [1] |

| Maximum Solubility | 100 mg/mL (109.23 mM) in DMSO | [1] |

| Stock Solution Storage | Aliquot and store at -20°C for up to 1 year or -80°C for up to 2 years. Avoid repeated freeze-thaw cycles. | [1] |

| Powder Storage | Store at -20°C for up to 3 years. | [1][2] |

Protocol 2.1: Preparation of a 10 mM ARD-266 Stock Solution

-

Materials:

-

ARD-266 powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile microcentrifuge tubes

-

-

Procedure:

-

Equilibrate the ARD-266 vial to room temperature before opening.

-

Weigh out the desired amount of ARD-266 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, use 9.16 mg of ARD-266.

-